6-Amino-1-hexyl-2,3,3-trimethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-1-hexyl-2,3,3-trimethylindoline is an organic compound with the molecular formula C16H26N2. It is a derivative of indoline, characterized by the presence of an amino group at the 6th position, a hexyl chain at the 1st position, and three methyl groups at the 2nd and 3rd positions. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Amino-1-hexyl-2,3,3-trimethylindoline can be synthesized through a multi-step process. One common method involves the nitration of 1-hexyl-2,3,3-trimethylindoline to form a nitro derivative, which is then reduced to yield the amino compound. The nitration reaction typically uses nitric acid as the nitrating agent, and the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-hexyl-2,3,3-trimethylindoline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
6-Amino-1-hexyl-2,3,3-trimethylindoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Amino-1-hexyl-2,3,3-trimethylindoline involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: An indole derivative used in the synthesis of cyanine dyes.
1,3,3-Trimethyl-2-methyleneindoline: Another indoline derivative with applications in organic synthesis.
Uniqueness
6-Amino-1-hexyl-2,3,3-trimethylindoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexyl chain and multiple methyl groups enhances its lipophilicity, making it suitable for applications in organic synthesis and material science.
Properties
Molecular Formula |
C17H28N2 |
---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-hexyl-2,3,3-trimethyl-2H-indol-6-amine |
InChI |
InChI=1S/C17H28N2/c1-5-6-7-8-11-19-13(2)17(3,4)15-10-9-14(18)12-16(15)19/h9-10,12-13H,5-8,11,18H2,1-4H3 |
InChI Key |
PRGBKWJCHFNHKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(C(C2=C1C=C(C=C2)N)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.